molecular formula C21H25IO4 B11827720 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione

Cat. No.: B11827720
M. Wt: 468.3 g/mol
InChI Key: PQOILDZBBXYBOE-ZPOLXVRWSA-N
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Description

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione is a synthetic corticosteroid derivative with the molecular formula C21H25IO4 and a molecular weight of 468.325 g/mol . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.

Preparation Methods

The synthesis of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione involves multiple steps, starting from a suitable steroid precursor. The process typically includes iodination at the 21st position and hydroxylation at the 17th position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:

Scientific Research Applications

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione has a wide range of scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: Due to its anti-inflammatory and immunosuppressive properties, it is investigated for potential therapeutic applications in treating autoimmune diseases and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound’s molecular targets include various transcription factors and signaling molecules involved in the inflammatory response .

Biological Activity

17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione (CAS Number: 55786-16-8) is a synthetic steroid compound that exhibits significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications in medical research.

  • Molecular Formula : C21H25IO4
  • Molecular Weight : 468.325 g/mol
  • IUPAC Name : (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

The biological activity of this compound is primarily attributed to its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammation and immune responses. This compound's structural modifications enhance its potency and selectivity compared to other corticosteroids.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Properties : It exhibits immunosuppressive effects by downregulating the activation of T-cells and B-cells.
  • Metabolic Effects : The compound influences glucose metabolism and lipid profiles in animal models.

In Vivo Studies

A study conducted on rats indicated that administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating autoimmune diseases and chronic inflammatory conditions .

In Vitro Studies

Cell culture experiments showed that the compound effectively inhibited the proliferation of activated lymphocytes at concentrations as low as 10 nM. This highlights its potential application in therapies aimed at controlling excessive immune responses .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other corticosteroids:

Compound NameAnti-inflammatory ActivityImmunosuppressive ActivityMetabolic Effects
This compoundHighModerateModerate
PrednisoneModerateHighHigh
DexamethasoneVery HighVery HighLow

Properties

Molecular Formula

C21H25IO4

Molecular Weight

468.3 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H25IO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1

InChI Key

PQOILDZBBXYBOE-ZPOLXVRWSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CI)O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CI)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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